molecular formula C10H17NO5 B13469272 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid CAS No. 144005-47-0

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid

Cat. No.: B13469272
CAS No.: 144005-47-0
M. Wt: 231.25 g/mol
InChI Key: JMUJSOFKNKGLRT-ZETCQYMHSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and serves as an intermediate in the production of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of free amino acids after Boc removal.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as an intermediate in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-oxopentanoic acid: Lacks the Boc protecting group, making it more reactive.

    (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid: Contains a different protecting group (benzyloxycarbonyl) which offers different reactivity and stability.

    (2S)-2-{[(9-fluorenylmethoxy)carbonyl]amino}-4-oxopentanoic acid: Uses the fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in solid-phase peptide synthesis.

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid is unique due to its Boc protecting group, which provides stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial.

Properties

CAS No.

144005-47-0

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid

InChI

InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m0/s1

InChI Key

JMUJSOFKNKGLRT-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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